molecular formula C13H15N3O B12898528 N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide CAS No. 87948-05-8

N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide

Cat. No.: B12898528
CAS No.: 87948-05-8
M. Wt: 229.28 g/mol
InChI Key: NZUFRNKFAABWFP-UHFFFAOYSA-N
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Description

N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide is an organic compound that belongs to the class of phenylpyrroles This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide typically involves the reaction of a substituted aniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions . The resulting intermediate is then reacted with methylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Methyl(1H-imidazol-1-yl)amino)phenyl)acetamide
  • N-(2-(Methyl(1H-pyrazol-1-yl)amino)phenyl)acetamide
  • N-(2-(Methyl(1H-pyrrol-2-yl)amino)phenyl)acetamide

Uniqueness

N-(2-(Methyl(1H-pyrrol-1-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

87948-05-8

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[2-[methyl(pyrrol-1-yl)amino]phenyl]acetamide

InChI

InChI=1S/C13H15N3O/c1-11(17)14-12-7-3-4-8-13(12)15(2)16-9-5-6-10-16/h3-10H,1-2H3,(H,14,17)

InChI Key

NZUFRNKFAABWFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N(C)N2C=CC=C2

Origin of Product

United States

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